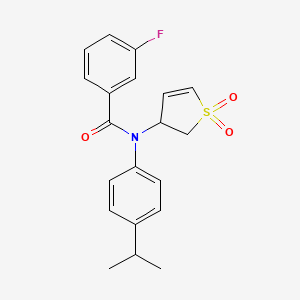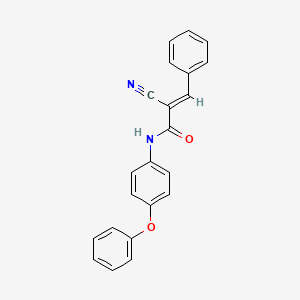
(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide” is an organic compound containing a cyano group (-CN), a phenoxyphenyl group, and an acrylamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of similar compounds is often established using spectroscopic methods like IR, NMR, and X-ray crystallography.Chemical Reactions Analysis
Compounds with similar structures undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, similar compounds are often solid at room temperature and have low solubility in water .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that synthetic acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide are effective corrosion inhibitors for copper in nitric acid solutions. They are considered mixed-type inhibitors, reducing the value of the double-layer capacitance and reaching maximum efficiencies of 84.5% and 86.1% respectively (Abu-Rayyan et al., 2022).
Synthetic Applications
The copper-catalyzed, ligand-free intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed, providing an efficient route for synthesizing (E)-3-arylideneindolin-2-ones, which are biologically significant (Luo et al., 2021).
Optoelectronic Properties
Different optical properties of 3-aryl-2-cyano acrylamide derivatives due to distinct face-to-face stacking modes have been observed. For instance, 2-cyano-3-(2-methoxyphenyl)-2-propenamide exhibited green luminescence, which was unaffected by grinding treatment (Song et al., 2015).
Drug-likeness Properties
Entacapone, an anti-parkinsonian drug, and some anti-inflammatory drugs contain a substituted 2-cyano-3-phenylacrylamide structure. Synthesis of new compounds with this structure showed active properties as Nuclear receptor ligands and obeyed Lipinski’s rule (Madhavi & Bhavani, 2021).
Anti-Inflammatory Potential
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, derived from indomethacin and paracetamol, showed significant in vitro anti-inflammatory activity and potential as an anti-inflammatory drug with improved gastrointestinal safety profile compared to conventional drugs (Silva et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-16-18(15-17-7-3-1-4-8-17)22(25)24-19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-15H,(H,24,25)/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKXCJHSVKYTP-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

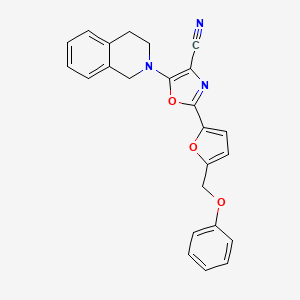
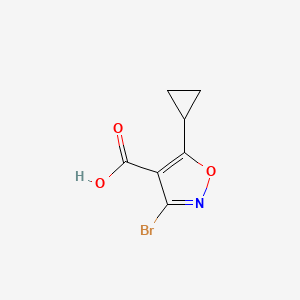
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

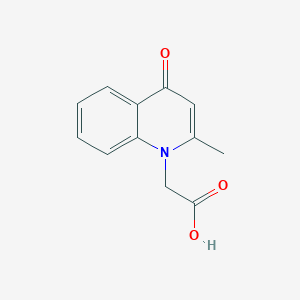
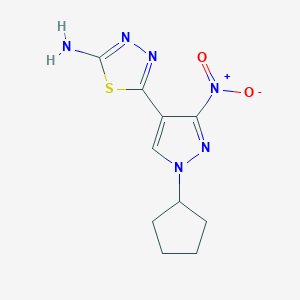
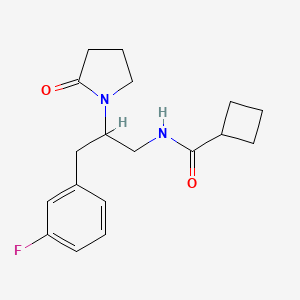
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)
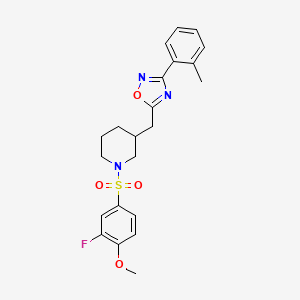
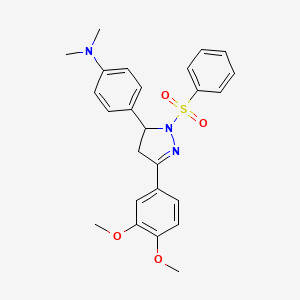
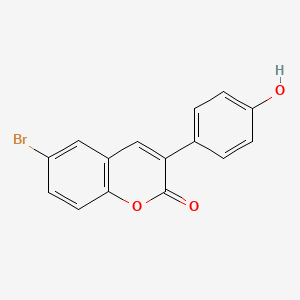
![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)
